molecular formula C13H22O2Si2 B164949 3,5-Bis(trimethylsilyl)benzoic acid CAS No. 125973-55-9

3,5-Bis(trimethylsilyl)benzoic acid

Cat. No.: B164949
CAS No.: 125973-55-9
M. Wt: 266.48 g/mol
InChI Key: GPMGOOOEIGPKGS-UHFFFAOYSA-N
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Description

3,5-Bis(trimethylsilyl)benzoic acid: is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trimethylsilyl)benzoic acid typically involves the introduction of trimethylsilyl groups to a benzoic acid derivative. One common method is the reaction of 3,5-dibromobenzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(trimethylsilyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halides and nucleophiles in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

    Substitution Reactions: Products with new functional groups replacing the trimethylsilyl groups.

    Oxidation: Oxidized derivatives of the benzoic acid core.

    Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Chemistry: 3,5-Bis(trimethylsilyl)benzoic acid is used as a reagent in organic synthesis, particularly in the protection of carboxylic acids and alcohols. It serves as a precursor for more complex molecules in synthetic chemistry.

Biology and Medicine: Research has shown that derivatives of this compound, such as TAC-101, have potential anti-cancer properties. TAC-101 has been studied for its ability to inhibit liver metastasis and induce apoptosis in cancer cells .

Industry: In the materials science industry, this compound is used in the development of organosilicate materials, which have applications in coatings and electronic devices .

Mechanism of Action

The mechanism of action of 3,5-Bis(trimethylsilyl)benzoic acid and its derivatives, such as TAC-101, involves binding to specific molecular targets. TAC-101, for example, binds to retinoic acid receptors, leading to the induction of apoptosis in cancer cells. This process involves the upregulation of Fas expression, which triggers cell death pathways .

Comparison with Similar Compounds

Uniqueness: 3,5-Bis(trimethylsilyl)benzoic acid is unique due to its dual trimethylsilyl groups, which provide steric protection and influence its reactivity. This makes it particularly useful in synthetic applications where selective reactions are required.

Properties

IUPAC Name

3,5-bis(trimethylsilyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2Si2/c1-16(2,3)11-7-10(13(14)15)8-12(9-11)17(4,5)6/h7-9H,1-6H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMGOOOEIGPKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=CC(=C1)C(=O)O)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2.0 g (14 mmol) of Ca(OCl)2, 1.38 g (10 mmol) of potassium carbonate and 0.40 g (7.12 mmol) of potassium hydroxide in 40 ml of water was stirred at 65° C. for 30 minutes and filtered. The filtrate was added to 0.53 g (2 mmol) of 3',5'-bis(trimethylsilyl)acetophenone and the mixture was refluxed for 7.5 hours with stirring. After cooling, 3 ml of aqueous sodium bisulfite solution was added to the reaction mixture. The aqueous solution was extracted with AcOEt. The extract was washed successively with water and sat.aq.NaCl, dried over anhyd.Na2SO4 and evaporated. The residue was purified by column chromatography on silica gel [eluent: n-hexane-AcOEt (2:1-1:1)] to give 0.27 g of white powder, m.p. >300° C. (yield 51%).
[Compound]
Name
Ca(OCl)2
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
3',5'-bis(trimethylsilyl)acetophenone
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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